molecular formula C12H21NO4 B050785 N-Boc-3-methyl-4-piperidinecarboxylic acid CAS No. 512822-50-3

N-Boc-3-methyl-4-piperidinecarboxylic acid

Cat. No.: B050785
CAS No.: 512822-50-3
M. Wt: 243.3 g/mol
InChI Key: ZFQQTPBWJCJGSV-UHFFFAOYSA-N
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Description

N-Boc-3-methyl-4-piperidinecarboxylic acid is a chemical compound with the empirical formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

N-Boc-3-methyl-4-piperidinecarboxylic acid is a pharmaceutical intermediate It’s known that it’s used in the synthesis of various drugs , which suggests that its targets could be diverse depending on the final drug it contributes to.

Mode of Action

The mode of action of this compound is largely dependent on the drug it is used to synthesize. As an intermediate, it contributes to the overall structure and function of the final drug molecule . Its interaction with its targets and the resulting changes would therefore be determined by the specific drug it is part of.

Biochemical Pathways

The biochemical pathways affected by this compound would be determined by the final drug it is used to synthesize. For instance, if it’s used in the synthesis of a drug that acts on the central nervous system, it could potentially affect neurotransmitter pathways .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the specific drug it is used to synthesize. As an intermediate, it contributes to the overall structure and function of the final drug molecule .

Action Environment

The action environment of this compound would be the biological environment in which the final drug acts Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-3-methyl-4-piperidinecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate . The reaction typically occurs in an organic solvent like 1,4-dioxane at room temperature.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-methyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the Boc-protected amine group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

N-Boc-3-methyl-4-piperidinecarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-piperidine-4-carboxylic acid
  • N-Boc-4-methylpiperidine-4-carboxylic acid
  • N-Boc-3-methylpiperidine-4-carboxylate

Uniqueness

N-Boc-3-methyl-4-piperidinecarboxylic acid is unique due to the presence of both the Boc-protecting group and the methyl substituent on the piperidine ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQTPBWJCJGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512822-50-3, 1414958-09-0
Record name N-Boc-3-methyl-4-piperidinecarboxylic acid
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Record name trans-1-Boc-3-methylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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